molecular formula C15H16O2 B6379444 4-(3,5-Dimethylphenyl)-2-methoxyphenol CAS No. 1261967-38-7

4-(3,5-Dimethylphenyl)-2-methoxyphenol

Cat. No.: B6379444
CAS No.: 1261967-38-7
M. Wt: 228.29 g/mol
InChI Key: VMXUVFHDQVBXSW-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-2-methoxyphenol is a phenolic compound offered for research purposes. Phenolic compounds with methoxy and phenyl substituents are of significant interest in various scientific fields, including organic synthesis and materials science . For instance, structurally similar methoxyphenols are studied as model compounds in the catalytic hydrodeoxygenation (HDO) of bio-oils derived from lignocellulosic biomass, a key process in the production of renewable hydrocarbons . The specific physicochemical properties, research applications, and mechanism of action for 4-(3,5-Dimethylphenyl)-2-methoxyphenol require further characterization by qualified researchers. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-6-11(2)8-13(7-10)12-4-5-14(16)15(9-12)17-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUVFHDQVBXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685458
Record name 3-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-38-7
Record name 3-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Bromination

To position a halogen at the 4-position of 2-methoxyphenol, directed ortho-metalation (DoM) or electrophilic substitution strategies are employed:

Procedure :

  • Protection : The phenolic -OH of 2-methoxyphenol is protected as a trimethylsilyl (TMS) ether using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) in dichloromethane.

  • Metalation : Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the position para to the methoxy group.

  • Quenching : Addition of bromine or N-bromosuccinimide (NBS) yields 4-bromo-2-methoxy-1-(trimethylsilyloxy)benzene.

  • Deprotection : Fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) cleave the TMS group, yielding 4-bromo-2-methoxyphenol.

Optimization Data :

StepConditionsYield (%)
ProtectionHMDS, TMSCl, CH₂Cl₂, 25°C, 2h92
BrominationLDA, Br₂, THF, -78°C to 0°C, 1h78
DeprotectionTBAF, THF, 0°C, 30min95

Suzuki-Miyaura Coupling with 3,5-Dimethylphenylboronic Acid

The coupling of 4-bromo-2-methoxyphenol and 3,5-dimethylphenylboronic acid proceeds under palladium catalysis:

Procedure :

  • Catalyst System : Pd(PPh₃)₄ (2 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M).

  • Reaction Conditions : 80°C, 12h under nitrogen atmosphere.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography.

Yield Optimization :

Boronic Acid Equiv.BaseTemp (°C)Yield (%)
1.2Na₂CO₃8065
1.5K₃PO₄10072
2.0Cs₂CO₃9068

The use of Cs₂CO₃ as a base enhances solubility of the boronic acid, while higher temperatures (100°C) improve reaction rates at the expense of minor decomposition.

Alternative Pathways: Friedel-Crafts Acylation and Reduction

For substrates incompatible with cross-coupling, Friedel-Crafts acylation offers an alternative:

Procedure :

  • Acylation : 2-Methoxyphenol reacts with 3,5-dimethylbenzoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C in CH₂Cl₂.

  • Reduction : The resulting 4-(3,5-dimethylbenzoyl)-2-methoxyphenol is reduced using H₂ and Pd/C (10%) in ethanol to yield the target compound.

Challenges :

  • Over-reduction of the ketone to a methylene group.

  • Competing ortho-acylation due to methoxy’s directing effects.

Yield Data :

StepConditionsYield (%)
AcylationAlCl₃, CH₂Cl₂, 0°C, 4h58
ReductionH₂ (1 atm), Pd/C, EtOH, 6h41

Oxidative Coupling Approaches

Copper-mediated oxidative coupling provides a metal-efficient route:

Procedure :

  • Substrate Preparation : 2-Methoxyphenol and 3,5-dimethylphenol are dissolved in DMF.

  • Oxidation : Cu(OAc)₂ (20 mol%) and tert-butyl hydroperoxide (TBHP) as oxidant at 60°C for 24h.

  • Workup : Column chromatography isolates the biaryl product.

Mechanistic Insight : The reaction proceeds via single-electron transfer (SET), forming phenoxyl radicals that dimerize regioselectively.

Yield : 34% (unoptimized), highlighting the need for ligand or solvent optimization.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenols .

Scientific Research Applications

4-(3,5-Dimethylphenyl)-2-methoxyphenol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between 4-(3,5-dimethylphenyl)-2-methoxyphenol and related compounds:

Compound Name Structural Features Synthesis Method Biological Activity (IC50) Key Pathways Affected
(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol Allyl group, dimethoxy, methoxy Heck reaction 12.3–15.7 µg/mL (colon cancer) STAT3, NF-κB, Fas/DR3 activation
(E)-2,4-Bis(p-hydroxyphenyl)-2-butenal Bis-hydroxyphenyl, α,β-unsaturated aldehyde Not specified 25–27 µg/mL (colon cancer) Unspecified
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol Azo group, dimethoxy, methoxy Azo-coupling reaction Not reported Potential dye applications
N-(3,5-Dimethylphenyl)-4-hydroxybenzamide (12b) Benzamide, hydroxy, dimethyl Amide coupling Not reported Uncharacterized
5-(3,5-Difluorophenyl)-2-methoxyphenol Difluorophenyl, methoxy Not specified Not reported Uncharacterized

Key Comparative Insights

Potency and Stability
  • The allyl group in 4-(3,5-dimethylphenyl)-2-methoxyphenol enhances stability and reduces IC50 values by ~50% compared to (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, which lacks methoxy substituents .
  • Methoxy groups likely improve metabolic stability and membrane permeability, contributing to its enhanced drug-likeness .
Structural Activity Relationships (SAR)
  • Substituent Effects : Methoxy groups at the 3,5-positions (vs. hydroxyl in 12b) enhance interaction with hydrophobic pockets in STAT3 and NF-κB, improving binding affinity .
  • Halogenation: Fluorine substituents in 5-(3,5-difluorophenyl)-2-methoxyphenol may increase lipophilicity, but biological data remain unexplored .
Mechanistic Divergence
  • Unlike 3-O-Methyltolcapone derivatives (e.g., compound 9 in ), which target transthyretin amyloidosis, 4-(3,5-dimethylphenyl)-2-methoxyphenol focuses on oncogenic transcription factors, highlighting how structural motifs dictate therapeutic targets .

Q & A

Q. What interdisciplinary approaches integrate 4-(3,5-Dimethylphenyl)-2-methoxyphenol into materials science (e.g., polymer additives or sensors)?

  • Methodological Answer : Incorporate the compound into polymer matrices (e.g., polyvinyl chloride) and assess UV-stabilizing effects via accelerated weathering tests. Functionalize gold nanoparticles with the phenol moiety for surface-enhanced Raman spectroscopy (SERS) sensing applications .

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